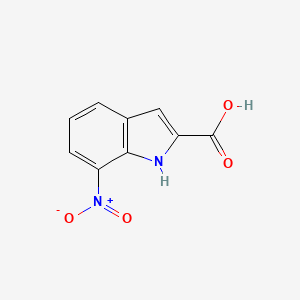

7-Nitroindol-2-carbonsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

7-Nitro-1H-indol-2-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf DNA-Reparaturwege abzielen.

Wirkmechanismus

7-Nitro-1H-indol-2-carbonsäure übt seine Wirkung aus, indem es das aktive Zentrum von APE1 angreift. Es hemmt die 3′-Phosphodiesterase- und 3′-Phosphatase-Aktivitäten von APE1, die essentielle Schritte im Basenexzisionsreparaturweg sind. Diese Hemmung führt zur Anhäufung von apurinischen/apyrimidinischen Stellen, wodurch die Zytotoxizität von DNA-basierenden Verbindungen verstärkt wird .

Wirkmechanismus

Target of Action

The primary target of 7-Nitroindole-2-carboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for the integration of the viral DNA into the host genome .

Mode of Action

7-Nitroindole-2-carboxylic acid interacts with its target by inhibiting the strand transfer of the HIV-1 integrase . The compound’s indole nucleus was observed to chelate with two Mg^2+ ions within the active site of the integrase . This interaction impairs the function of the integrase, thereby inhibiting the replication of the virus .

Biochemical Pathways

The inhibition of the HIV-1 integrase by 7-Nitroindole-2-carboxylic acid affects the viral replication pathway. By preventing the integration of the viral DNA into the host genome, the compound disrupts the life cycle of the virus and prevents the production of new viral particles .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability

Result of Action

The inhibition of the HIV-1 integrase by 7-Nitroindole-2-carboxylic acid results in the impairment of viral replication . This can lead to a decrease in the viral load in the body, slowing the progression of the disease .

Biochemische Analyse

Biochemical Properties

7-Nitroindole-2-carboxylic acid plays a crucial role in biochemical reactions by inhibiting the activity of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is an enzyme involved in the base excision repair pathway, which is essential for repairing DNA lesions. 7-Nitroindole-2-carboxylic acid inhibits the 3’-phosphodiesterase and 3’-phosphatase activities of APE1, thereby preventing the repair of apurinic/apyrimidinic sites in DNA . This inhibition is achieved through the binding of 7-Nitroindole-2-carboxylic acid to a pocket distal from the APE1 active site, as confirmed by NMR chemical shift perturbation experiments .

Cellular Effects

7-Nitroindole-2-carboxylic acid has been shown to affect various cellular processes. At non-cytotoxic concentrations, it potentiates the cytotoxicity of several DNA base-targeting compounds, leading to the accumulation of apurinic sites . This compound influences cell function by interfering with the DNA repair mechanism, which can result in increased sensitivity to DNA-damaging agents. Additionally, 7-Nitroindole-2-carboxylic acid has been observed to form colloidal aggregates that can sequester APE1, causing nonspecific inhibition .

Molecular Mechanism

The molecular mechanism of 7-Nitroindole-2-carboxylic acid involves its interaction with APE1. This compound binds to a pocket distal from the APE1 active site, as revealed by NMR chemical shift perturbation experiments . The binding of 7-Nitroindole-2-carboxylic acid to APE1 inhibits the enzyme’s 3’-phosphodiesterase and 3’-phosphatase activities, which are essential steps in the base excision repair pathway . This inhibition prevents the repair of apurinic/apyrimidinic sites in DNA, leading to the accumulation of DNA lesions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Nitroindole-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can form colloidal aggregates that affect its inhibitory activity . These aggregates can sequester APE1, causing nonspecific inhibition. Over time, the accumulation of apurinic sites due to the inhibition of APE1 can lead to long-term effects on cellular function, including increased sensitivity to DNA-damaging agents .

Dosage Effects in Animal Models

The effects of 7-Nitroindole-2-carboxylic acid vary with different dosages in animal models. At low micromolar concentrations, this compound inhibits the 3’-phosphodiesterase and 3’-phosphatase activities of APE1 . At higher concentrations, 7-Nitroindole-2-carboxylic acid can form colloidal aggregates that cause nonspecific inhibition of APE1 . These dosage-dependent effects highlight the importance of optimizing the concentration of 7-Nitroindole-2-carboxylic acid for specific experimental conditions.

Metabolic Pathways

7-Nitroindole-2-carboxylic acid is involved in the base excision repair pathway by inhibiting the activity of APE1 . This compound interacts with APE1, preventing the repair of apurinic/apyrimidinic sites in DNA. The inhibition of APE1 by 7-Nitroindole-2-carboxylic acid can affect metabolic flux and metabolite levels by disrupting the DNA repair process, leading to the accumulation of DNA lesions .

Transport and Distribution

The transport and distribution of 7-Nitroindole-2-carboxylic acid within cells and tissues are influenced by its ability to form colloidal aggregates . These aggregates can sequester APE1, causing nonspecific inhibition. The localization and accumulation of 7-Nitroindole-2-carboxylic acid within cells can affect its inhibitory activity and the overall effectiveness of the compound in biochemical studies .

Subcellular Localization

The subcellular localization of 7-Nitroindole-2-carboxylic acid is influenced by its interaction with APE1. This compound binds to a pocket distal from the APE1 active site, as confirmed by NMR chemical shift perturbation experiments . The binding of 7-Nitroindole-2-carboxylic acid to APE1 can affect the enzyme’s activity and function, leading to the accumulation of DNA lesions and increased sensitivity to DNA-damaging agents .

Vorbereitungsmethoden

Die Synthese von 7-Nitro-1H-indol-2-carbonsäure beinhaltet die Nitrierung von Indol-2-carbonsäure. Die Reaktion erfordert in der Regel die Verwendung von Salpetersäure und Schwefelsäure als Nitriermittel. Der Prozess beinhaltet die sorgfältige Kontrolle der Temperatur und der Reaktionszeit, um die selektive Nitrierung an der 7-Position des Indolrings zu gewährleisten . Industrielle Produktionsmethoden können die Optimierung dieser Bedingungen beinhalten, um die Ausbeute und Reinheit zu verbessern.

Analyse Chemischer Reaktionen

7-Nitro-1H-indol-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Carboxygruppe kann an Veresterungsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen: Reagenzien wie Natriumborhydrid für die Reduktion und Alkohole für die Veresterung werden üblicherweise verwendet

Hauptprodukte: Die Reduktion der Nitrogruppe ergibt 7-Amino-1H-indol-2-carbonsäure, während die Veresterung Ester der Carbonsäure bildet.

Vergleich Mit ähnlichen Verbindungen

7-Nitro-1H-indol-2-carbonsäure ist einzigartig in seiner hohen Selektivität und Potenz als APE1-Inhibitor. Ähnliche Verbindungen umfassen:

7-Nitroindol-2-carbonsäure: Teilt strukturelle Ähnlichkeiten, kann sich jedoch in Potenz und Selektivität unterscheiden.

5-Nitroindol-2-carbonsäure: Ein weiteres Nitroindolderivat mit unterschiedlichen Substitutionsmustern

7-Nitro-1H-indol-2-carbonsäure zeichnet sich durch seine spezifische Hemmung der Exonuklease-III-Familie von Enzymen aus, was sie zu einem wertvollen Werkzeug für die Untersuchung der APE1-Funktion und die Entwicklung gezielter Therapien macht .

Eigenschaften

IUPAC Name |

7-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUCOFQROHIAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064520 | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-45-8 | |

| Record name | 7-Nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitroindole-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.